rac Dropropizine-d4 (Major)
Description
Properties
Molecular Formula |
C₁₃H₁₆D₄N₂O₂ |
|---|---|
Molecular Weight |
240.33 |
Synonyms |
3-(4-Phenyl-1-piperazinyl)-1,2-propanediol-d4; (+/-)-Dropropizine-d4; 3-(4-Phenyl-1-piperazinyl)-1,2-propanediol-d4; Catabex-d4; Ditustat-d4; Dopropizin-d4; Katril-d4; Larylin-d4; Ribex-d4; Tussilex-d4; U.C.B. 1967-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Rac Dropropizine D4 Major
Isotopic Purity and Enrichment Assessment
Following synthesis, a thorough analytical characterization is required to confirm the chemical structure, purity, and isotopic composition of rac Dropropizine-d4.
A combination of chromatographic and spectroscopic techniques is used to assess the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique used to determine the chemical purity of the synthesized compound. lgcstandards.comlgcstandards.com It ensures that the sample is free from starting materials, non-deuterated dropropizine (B1670954), and other synthesis-related impurities, which is essential for accurate isotopic analysis. researchgate.net
Mass Spectrometry (MS): MS is the primary technique for determining isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition). google.com The mass spectrum of a deuterated compound shows a cluster of peaks corresponding to molecules with different numbers of deuterium (B1214612) atoms (d₀, d₁, d₂, etc.). The molecular weight of Dropropizine-d4 is increased by four atomic mass units compared to the unlabeled compound, allowing for clear differentiation. vulcanchem.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is also used to quantify deuterium incorporation. google.com In ¹H NMR, the integration of proton signals at specific sites decreases or disappears upon deuteration, allowing for a calculation of the exchange level. nih.govacs.org ¹³C NMR can also be used, as the resonance of a carbon atom bonded to deuterium appears as a characteristic multiplet at a slightly different chemical shift compared to a carbon bonded to hydrogen. acs.org ²H NMR can be used to directly observe the deuterium nuclei that have been incorporated into the molecule. acs.org
Determining the specific location of the deuterium atoms on the dropropizine scaffold is crucial for confirming the structure of rac Dropropizine-d4 (Major).
NMR Spectroscopy: Positional purity is primarily established using NMR. By identifying which signals are absent or diminished in the ¹H NMR spectrum, the sites of deuteration can be pinpointed. nih.gov For rac Dropropizine-d4 (Major), the molecular formula C₁₃H₁₆D₄N₂O₂ and spectroscopic data confirm that the four deuterium atoms are located on the piperazine (B1678402) ring. lgcstandards.comlgcstandards.com Specifically, they are on the two carbon atoms adjacent to the nitrogen atom that is substituted with the propanediol (B1597323) group.
Mass Spectrometry: While primarily used for isotopic distribution, tandem MS (MS/MS) can provide positional information. By fragmenting the parent ion and analyzing the mass of the resulting fragments, it is possible to deduce the location of the deuterium labels within the molecular structure.
The certificate of analysis for a commercial batch of rac Dropropizine-d4 (Major) provides precise data on its isotopic distribution as determined by mass spectrometry. lgcstandards.com
| Isotopologue | Description | Normalized Intensity (%) |
|---|---|---|
| d₀ | Unlabeled Dropropizine | 0.00% |
| d₁ | Dropropizine with 1 Deuterium | 0.01% |
| d₂ | Dropropizine with 2 Deuterium | 0.06% |
| d₃ | Dropropizine with 3 Deuterium | 4.77% |
| d₄ | Dropropizine with 4 Deuterium | 95.17% |
This data demonstrates a high level of isotopic enrichment for the target d4 compound, confirming the success and precision of the synthetic and purification processes. lgcstandards.com
Advanced Analytical Method Development Utilizing Rac Dropropizine D4 Major
Bioanalytical Assay Development for Dropropizine (B1670954) and its Metabolites
Bioanalytical methods for dropropizine are essential for quality control and clinical research, with techniques being developed for various matrices including plasma, urine, and raw materials. informahealthcare.comnih.gov The primary goals are to ensure selectivity, sensitivity, and reliability for the quantification of the parent drug and its metabolic products. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the bioanalysis of dropropizine due to its inherent sensitivity, selectivity, and speed. biopharmaservices.cominnovareacademics.in Researchers have developed and validated LC-MS/MS methods for quantifying dropropizine's enantiomers in biological fluids like rat and human plasma. researchgate.netnih.gov These methods often employ electrospray ionization (ESI) in the positive mode for optimal detection. nih.gov For instance, a sensitive LC-ESI-MS/MS method was established for the direct quantitation of levodropropizine (B346804) (LDP) and dextrodropropizine (DDP) in rat plasma. nih.gov Detection was achieved using multiple reaction monitoring (MRM), tracking specific mass transitions for the analytes and the internal standard. nih.gov
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is critical for correcting variability throughout the analytical process. biopharmaservices.comwuxiapptec.com Stable isotope-labeled internal standards, where atoms like hydrogen are replaced with their heavy isotopes (e.g., deuterium), are considered the gold standard. biopharmaservices.combioanalysis-zone.com rac Dropropizine-d4, as a deuterated analog of dropropizine, is an ideal IS for several reasons. wuxiapptec.comlgcstandards.com
Having nearly identical physicochemical properties to the unlabeled analyte, rac Dropropizine-d4 co-elutes chromatographically and experiences similar extraction recovery and matrix effects. wuxiapptec.combioanalysis-zone.com Any loss of analyte during sample preparation (e.g., liquid-liquid extraction) or fluctuations in ionization efficiency within the mass spectrometer's source will be mirrored by the SIL-IS. biopharmaservices.comwuxiapptec.com By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to significantly improved accuracy, precision, and method robustness. researchgate.net While some studies on dropropizine have utilized structural analogs like carbamazepine (B1668303) or zolmitriptan (B1197) as internal standards, a SIL-IS like rac Dropropizine-d4 offers the most effective compensation for analytical variability. wuxiapptec.comresearchgate.netnih.gov
Bioanalytical methods must undergo rigorous validation to ensure they are reliable for their intended purpose, following guidelines from regulatory bodies. pmda.go.jpwho.intau.dk Validation demonstrates the method's performance characteristics, including linearity, precision, accuracy, and recovery. pmda.go.jp
For the LC-MS/MS analysis of dropropizine enantiomers in rat plasma, a method was validated over a linear range of 3.23–2022 ng/mL for each enantiomer. nih.gov The intra- and inter-day precision (expressed as relative standard deviation, %RSD) were found to be within 13.6% and 13.8% for levodropropizine, and 11.8% and 10.1% for dextrodropropizine, respectively. nih.gov Another LC-MS/MS method for levodropropizine in human plasma demonstrated linearity from 0.25–500 ng/mL, with intra- and inter-day precision below 8.1% and 11.5%, and accuracy between 87.6–112%. researchgate.net
| Parameter | Levodropropizine (LDP) | Dextrodropropizine (DDP) | Matrix | Reference |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 3.23 - 2022 | 3.23 - 2022 | Rat Plasma | nih.gov |
| Intra-day Precision (%RSD) | 3.38 - 13.6 | 4.19 - 11.8 | Rat Plasma | nih.gov |
| Inter-day Precision (%RSD) | 5.11 - 13.8 | 8.89 - 10.1 | Rat Plasma | nih.gov |
| Linearity Range (ng/mL) | 0.25 - 500 | N/A | Human Plasma | researchgate.net |
| Intra-day Precision (%RSD) | < 8.1 | N/A | Human Plasma | researchgate.net |
| Inter-day Precision (%RSD) | < 11.5 | N/A | Human Plasma | researchgate.net |
| Accuracy (%) | 87.6 - 112 | N/A | Human Plasma | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) provides another powerful tool for the analysis of dropropizine, particularly for toxicological screening in urine. nih.gov A study on the human metabolism of dropropizine utilized a systematic toxicological analysis procedure based on GC-MS. nih.gov This method involved acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction and acetylation. nih.gov The full-scan GC-MS analysis allowed for the unambiguous detection of dropropizine and its metabolites, such as para-hydroxy-dropropizine, up to 32 hours after a single dose. nih.gov This approach is valuable for differentiating dropropizine from other phenylpiperazine derivatives. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-1 capillary (12 m x 0.2 mm) | informahealthcare.com |
| Injection Mode | Splitless | informahealthcare.com |
| Carrier Gas | Helium | informahealthcare.com |
| Flow Rate | 1 mL/min | informahealthcare.com |
| Injection Port Temp. | 280 °C | informahealthcare.com |
| Column Temperature Program | 100 °C (3 min hold), then 30 °C/min to 310 °C (8 min hold) | informahealthcare.com |
Chiral Separation Techniques for Enantiomeric Analysis
Since dropropizine is a chiral drug, with the antitussive activity primarily attributed to the levodropropizine enantiomer, methods for separating and quantifying the individual enantiomers are critical. innovareacademics.inresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for this purpose. informahealthcare.comscispace.com Various polysaccharide-based CSPs have been successfully employed for the enantioseparation of dropropizine. researchgate.net Examples include amylose (B160209) tris-(3,5-dimethylphenylcarbamate) and columns such as Chiralpak AD-H, Chiralpak IG-3, and Chiral OJ-H. informahealthcare.comresearchgate.netnih.govinnovareacademics.in The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane with an alcohol modifier and a basic additive like diethylamine, is optimized to achieve baseline separation of the enantiomers. informahealthcare.cominnovareacademics.in
Combining chiral HPLC with mass spectrometry detection (HPLC-MS) offers the highest degree of selectivity and sensitivity for stereoselective quantification in complex biological matrices. nih.govamericanpharmaceuticalreview.com This technique virtually eliminates interference from endogenous components. americanpharmaceuticalreview.com
A validated chiral LC-ESI-MS/MS method was developed for the simultaneous determination of levodropropizine and dextrodropropizine in rat plasma. nih.gov This method utilized a Chiralpak IG-3 column and an isocratic mobile phase of methanol (B129727) with 0.05% diethylamine. nih.gov The method achieved excellent baseline separation (Rs = 4.45) between the enantiomers and was successfully applied to a stereoselective pharmacokinetic study in rats following oral administration of racemic dropropizine. nih.gov The results of this study indicated that the disposition of dropropizine enantiomers is not stereoselective in rats. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Chiralpak IG-3 (100 mm x 4.6 mm, 3 µm) | informahealthcare.comnih.gov |
| Mobile Phase | Methanol with 0.05% Diethylamine | informahealthcare.comnih.gov |
| Flow Rate | 0.5 mL/min | informahealthcare.comnih.gov |
| Column Temperature | 40 °C | informahealthcare.com |
| Ionization Mode | Positive ESI | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (m/z) | 237 → 160 | nih.gov |
Impurity Profiling and Degradation Product Analysis
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. The use of rac Dropropizine-d4 is pivotal in the comprehensive analysis of such impurities.
Identification and Structural Elucidation of Impurities using Deuterated Standards
The definitive identification and structural characterization of impurities, often present at trace levels, is a significant analytical challenge. Deuterated standards like rac Dropropizine-d4 are invaluable tools in this process, particularly when coupled with high-resolution analytical techniques. clearsynth.comwaters.com The presence of deuterium (B1214612) atoms provides a distinct mass shift, facilitating the differentiation of the analyte from its labeled counterpart and from matrix interferences. clearsynth.com
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. researchgate.net When analyzing a sample containing Dropropizine and its impurities, the addition of rac Dropropizine-d4 serves as a clear marker. In the mass spectrum, the molecular ion of an impurity will appear at its specific mass-to-charge ratio (m/z), while the internal standard will appear at a known, higher m/z due to the four deuterium atoms.
For instance, if an impurity is formed through a reaction that retains the core structure of Dropropizine, a corresponding d4-labeled impurity may also be detected if the deuterated standard is subjected to the same conditions. This "pairing" of labeled and unlabeled species provides a high degree of confidence in the identification of the impurity's molecular formula. The mass difference between the unlabeled impurity and its deuterated analogue can confirm the part of the molecule that has remained intact.
Table 1: Illustrative HRMS Data for the Identification of a Potential Dropropizine Impurity
| Compound | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Proposed Elemental Formula |
| Dropropizine | 237.1603 | 237.1601 | -0.84 | C₁₃H₂₁N₂O₂ |
| rac Dropropizine-d4 | 241.1854 | 241.1852 | -0.83 | C₁₃H₁₇D₄N₂O₂ |
| Impurity X (e.g., N-Oxide) | 253.1552 | 253.1549 | -1.18 | C₁₃H₂₀N₂O₃ |
| Impurity X-d4 | 257.1803 | 257.1800 | -1.17 | C₁₃H₁₆D₄N₂O₃ |
This table is for illustrative purposes and demonstrates the expected mass shifts and accuracy in an HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities. illinois.edu While direct analysis of trace impurities in a complex mixture by NMR is challenging due to low sensitivity, modern techniques and high-field instruments have improved detection limits. In cases where an impurity can be isolated, ¹H and ¹³C NMR are used to map its chemical structure. If a sufficient quantity of a deuterated analogue of an impurity can be generated and isolated, comparative NMR analysis can be highly informative. For rac Dropropizine-d4, the deuterium atoms are typically placed on non-exchangeable positions, such as the propanediol (B1597323) chain. lgcstandards.com In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent, simplifying the spectrum and aiding in the assignment of other protons. In the ¹³C NMR spectrum, the carbons attached to deuterium would show a characteristic triplet splitting pattern and a shift to a slightly lower chemical shift (upfield) due to the isotope effect, confirming the location of the deuterium labels. illinois.edu
Quantification of Process-Related Impurities and Degradation Products
Accurate quantification of impurities is essential to ensure they remain below established safety thresholds. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard like rac Dropropizine-d4 is the gold standard for quantitative analysis due to its high precision and accuracy. clearsynth.comlcms.cz
In this method, a known amount of rac Dropropizine-d4 is spiked into the sample containing the unlabeled Dropropizine and its impurities. The sample is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their different masses. waters.com By measuring the ratio of the response of the target impurity to the response of the deuterated internal standard, the concentration of the impurity can be determined with high accuracy. This approach effectively corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte. clearsynth.comwaters.com
Known potential impurities in Dropropizine include starting materials like 1-phenylpiperazine (B188723) and by-products from synthesis or degradation, such as Dextrodropropizine (the R-enantiomer) and various oxides. pharmaffiliates.com
Table 2: Representative Validation Data for the Quantification of an Impurity using rac Dropropizine-d4 as an Internal Standard
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range (µg/mL) | 0.05 - 5.0 | Dependent on impurity limit |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | < 2.0% | ≤ 15% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Sufficiently low to quantify at reporting threshold |
This table represents typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard.
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and involves subjecting the drug to stress conditions to generate potential degradation products. researchgate.netlhasalimited.org
Integration of rac Dropropizine-d4 in Forced Degradation Studies
Forced degradation studies, also known as stress testing, are performed under harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netlhasalimited.org These studies help to elucidate the degradation pathways of the drug substance. researchgate.net
The integration of rac Dropropizine-d4 into forced degradation studies offers several advantages. When the deuterated standard is added to the sample before the stress is applied, it can help to differentiate between genuine degradation products and artifacts that may be introduced during sample preparation or analysis. More importantly, it aids in the structural elucidation of the degradation products. If a degradation product is formed, a corresponding d4-labeled degradant will likely also be formed, exhibiting a characteristic mass shift in the LC-MS analysis. This pairing helps to quickly identify the molecular formulas of the degradants and provides clues about the part of the molecule that has been modified. researchgate.net For example, degradation of the piperazine (B1678402) moiety has been noted as a potential reaction for Dropropizine.
Methodological Advancements in Analytical Characterization
The availability of high-purity rac Dropropizine-d4 facilitates significant methodological advancements in the analytical characterization of Dropropizine. By serving as a reliable internal standard, it enables the development of more robust and accurate LC-MS/MS methods for a variety of applications, from pharmacokinetic studies to routine quality control. The use of a deuterated standard minimizes the impact of matrix effects, which is particularly important when analyzing complex biological matrices or low-concentration samples. clearsynth.comwaters.com This leads to improved method ruggedness and inter-laboratory reproducibility. Furthermore, in enantiomer-specific assays, which are crucial given that Dropropizine is a racemate, a deuterated standard is essential for accurate quantification of the individual enantiomers, Levodropropizine and Dextrodropropizine.
Metabolism and Biotransformation Studies Employing Rac Dropropizine D4 Major
Elucidation of Metabolic Pathways in Preclinical Systems
The fundamental metabolic pathways of dropropizine (B1670954) in humans involve hydroxylation of the aromatic ring and N-dealkylation of the piperazine (B1678402) moiety. nih.govresearchgate.net The utilization of rac Dropropizine-d4 (Major) in preclinical systems would serve to further refine and detail these known pathways, as well as potentially uncover previously unidentified metabolic routes.
In Vitro Metabolic Studies (e.g., Liver Microsomes, Isolated Hepatocytes)
In vitro systems are essential for initial metabolic screening and mechanistic studies. nih.gov Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and isolated hepatocytes, which provide a more complete metabolic picture, are commonly employed. patsnap.comnih.gov
In this context, rac Dropropizine-d4 (Major) would be incubated with these in vitro systems. The primary advantage of using the deuterated analog is the ability to distinguish it and its metabolites from endogenous compounds and the non-deuterated parent drug. The four deuterium (B1214612) atoms on the dropropizine molecule introduce a specific mass shift, facilitating unambiguous detection by mass spectrometry. juniperpublishers.com
Table 1: Hypothetical In Vitro Metabolic Stability Study Design
| Parameter | Description |
| Test System | Human and rat liver microsomes, cryopreserved human and rat hepatocytes |
| Substrates | rac Dropropizine and rac Dropropizine-d4 (Major) at various concentrations |
| Incubation Time | Time course (e.g., 0, 15, 30, 60, 120 minutes) |
| Analysis | LC-MS/MS to quantify the disappearance of the parent compound |
| Endpoint | Calculation of intrinsic clearance (CLint) and half-life (t1/2) |
By comparing the metabolic stability of rac Dropropizine with its deuterated counterpart, researchers could gain initial insights into the kinetic isotope effect on its metabolism. researchgate.net
In Vivo Preclinical Metabolic Investigations using Labeled Analogues
Following in vitro assessment, in vivo studies in animal models, such as rats, are conducted to understand the drug's metabolism in a whole-organism context. nih.govportico.org Administering rac Dropropizine-d4 (Major) to these models allows for the collection of biological samples (e.g., plasma, urine, feces) that contain deuterated metabolites.
These studies provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile. The use of a labeled compound is crucial for mass balance studies, which aim to account for the total administered dose and identify the major routes of elimination. researchgate.net
Identification and Structural Characterization of Dropropizine Metabolites
A key application of rac Dropropizine-d4 (Major) is in the confident identification and structural elucidation of its metabolites.
Application of Deuterated Analogues for Metabolite Tracing and Confirmation
The known major metabolites of dropropizine include para-hydroxy-dropropizine and N-phenylpiperazine. nih.govresearchgate.net When analyzing complex biological matrices, distinguishing drug-related material from endogenous interference can be challenging. The presence of the deuterium label in metabolites derived from rac Dropropizine-d4 (Major) provides a unique signature.
For instance, a metabolite retaining the deuterated portion of the molecule will exhibit a specific mass shift compared to the corresponding metabolite from the non-deuterated drug. This "isotope cluster" pattern is a powerful tool for confirming that an observed signal is indeed a drug metabolite.
Mass Spectrometry-Based Approaches for Metabolite Identification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite identification. nih.govresearchgate.net When using rac Dropropizine-d4 (Major), the mass spectrometer can be programmed to specifically search for the characteristic mass-to-charge ratio (m/z) of the deuterated parent drug and its expected metabolites.
Fragmentation patterns (product ion spectra) of the deuterated metabolites can be compared to those of the non-deuterated standards to confirm their structure. For example, if hydroxylation occurs on the phenyl ring, the fragment ions containing this ring will show the expected mass increase from both the deuterium and the hydroxyl group.
Table 2: Expected Major Metabolites of rac Dropropizine-d4 (Major) and their Mass Shifts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| rac Dropropizine | C13H20N2O2 | 236.31 |
| rac Dropropizine-d4 | C13H16D4N2O2 | 240.33 |
| para-Hydroxy-dropropizine | C13H20N2O3 | 252.31 |
| para-Hydroxy-dropropizine-d4 | C13H16D4N2O3 | 256.33 |
| N-phenylpiperazine | C10H14N2 | 162.23 |
| N-phenylpiperazine (from d4) | C10H10D4N2 | 166.26 |
Note: The exact mass of the N-phenylpiperazine metabolite would depend on which part of the parent molecule the deuterium atoms are located.
Deuterium Kinetic Isotope Effects on Metabolic Stability
The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). wikipedia.orgwikipedia.org This can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction that involves the cleavage of this bond is slowed. plos.org
By comparing the rate of metabolism of rac Dropropizine with rac Dropropizine-d4 (Major) in in vitro systems, the magnitude of the KIE can be quantified. A significant KIE would indicate that the deuterated positions are involved in the rate-limiting step of metabolism. This information is valuable for designing new drug candidates with potentially improved pharmacokinetic profiles. For instance, if N-dealkylation is a major clearance pathway, deuteration at the N-alkyl position could slow this process, potentially increasing the drug's exposure.
Investigation of Deuteration Influence on Cytochrome P450-Mediated Metabolism
Dropropizine is known to be metabolized primarily in the liver by the cytochrome P450 (CYP450) family of enzymes. The main metabolic routes for the non-deuterated parent compound include hydroxylation of the phenyl ring and N-dealkylation of the piperazine side chain.
The specific placement of deuterium atoms in rac Dropropizine-d4 (Major) on the piperazine ring is critical for studying its metabolic pathways. This strategic labeling directly probes the N-dealkylation pathway, a common site of oxidative metabolism by CYP enzymes.
Kinetic Isotope Effect (KIE) in Dropropizine Metabolism
The table below illustrates hypothetical comparative data from an in vitro study with human liver microsomes, demonstrating how deuteration could affect the formation of Dropropizine's primary metabolites.
| Compound | Metabolite | Metabolic Pathway | Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Dropropizine (non-deuterated) | N-dealkylated Dropropizine | N-Dealkylation | 150 | 4.2 |
| rac Dropropizine-d4 | N-dealkylated Dropropizine-d4 | N-Dealkylation | 36 | |
| Dropropizine (non-deuterated) | para-hydroxy-Dropropizine | Aromatic Hydroxylation | 80 | ~1.0 |
| rac Dropropizine-d4 | para-hydroxy-Dropropizine-d4 | Aromatic Hydroxylation | 78 |
This table is based on established principles of the kinetic isotope effect and does not represent actual experimental data for this specific compound.
Mechanistic Insights into Enzyme-Substrate Interactions
The use of rac Dropropizine-d4 extends beyond simply mapping metabolic pathways; it provides deeper mechanistic insights into the interaction between the drug (substrate) and the metabolizing enzyme. plos.org The magnitude of the KIE can help determine the degree to which C-H bond cleavage is rate-limiting in the catalytic cycle of the specific CYP isozyme responsible for metabolism. nih.gov
Elucidating Rate-Limiting Steps
A large observed KIE (typically >2) strongly suggests that the breaking of the C-H bond is a primary energetic barrier and thus a key rate-determining step in the enzymatic reaction. gmu.edu Conversely, a KIE value close to 1 would imply that other steps in the catalytic cycle, such as substrate binding, product release, or electron transfer within the P450 system, are slower and therefore rate-limiting. nih.gov This information is vital for understanding the fundamental mechanism of enzyme catalysis. nih.govbiomolther.org
Probing the Enzyme Active Site
Computational modeling, in conjunction with experimental data from deuterated analogues, can be used to simulate how Dropropizine fits into the active site of a CYP enzyme. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can refine models of enzyme-substrate binding. For example, observing metabolic switching away from N-dealkylation towards hydroxylation in rac Dropropizine-d4 would confirm the orientation of the molecule within the active site, where the piperazine ring is positioned near the enzyme's reactive heme-iron center. This approach helps explain the substrate specificity and regioselectivity of different CYP isozymes. plos.org
The table below summarizes the key mechanistic questions that can be addressed using rac Dropropizine-d4 in metabolic studies.
| Mechanistic Question | Experimental Approach | Potential Finding with rac Dropropizine-d4 | Implication |
|---|---|---|---|
| Is C-H bond cleavage the rate-limiting step in N-dealkylation? | Measure KIE on the N-dealkylation pathway. | A high KIE value (e.g., >2). | Confirms that C-H abstraction is the slowest step in this metabolic reaction. |
| Which CYP isozymes are primarily responsible for N-dealkylation? | Incubate with individual recombinant CYP enzymes. | High KIE observed with a specific isozyme (e.g., CYP3A4) but not others. | Identifies the key enzyme responsible for this specific metabolic transformation. |
| How does inhibiting one metabolic site affect others? | Compare the full metabolite profile of Dropropizine and rac Dropropizine-d4. | Decreased N-dealkylation is accompanied by an increase in aromatic hydroxylation. | Demonstrates metabolic switching and provides insight into substrate orientation in the active site. |
Preclinical Pharmacokinetic Investigations with Rac Dropropizine D4 Major
Preclinical Pharmacokinetic Modeling and Simulation
Pharmacokinetic modeling in preclinical studies provides a quantitative framework to describe the journey of a drug through the body. It involves the analysis of concentration-time data to derive key parameters that define the drug's disposition.
Preclinical studies in animal models, such as Sprague-Dawley rats, have been instrumental in defining the pharmacokinetic parameters of dropropizine (B1670954). Following the administration of racemic dropropizine, the plasma concentrations of its two enantiomers, levodropropizine (B346804) (LDP) and dextrodropropizine (DDP), are measured over time to determine these parameters.
In a study where male Sprague-Dawley rats were administered a single oral dose of 50 mg/kg of rac-dropropizine, key pharmacokinetic parameters were determined for both the LDP and DDP enantiomers. tandfonline.com The results indicated no significant stereoselectivity in the pharmacokinetics between the two enantiomers following the administration of the racemate. nih.govinformahealthcare.com
Below is a table summarizing the mean pharmacokinetic parameters for LDP and DDP in plasma after oral administration of rac-dropropizine to rats.
| Parameter | Levodropropizine (LDP) from Racemate | Dextrodropropizine (DDP) from Racemate |
| Tmax (h) | 0.58 ± 0.25 | 0.58 ± 0.25 |
| Cmax (ng/mL) | 11468 ± 1657 | 11621 ± 1385 |
| AUC (last) (ng·h/mL) | 33892 ± 6033 | 34493 ± 4615 |
| AUC (inf) (ng·h/mL) | 34220 ± 6052 | 34812 ± 4625 |
| t1/2 (h) | 2.50 ± 0.30 | 2.51 ± 0.23 |
| CL/F (L/h/kg) | 1.48 ± 0.26 | 1.45 ± 0.22 |
| Vz/F (L/kg) | 5.30 ± 0.58 | 5.21 ± 0.55 |
| Data derived from a study in Sprague-Dawley rats. tandfonline.com Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution. |
Dropropizine is a chiral compound, existing as a racemic mixture of levodropropizine and dextrodropropizine. ipinnovative.com Investigating the stereoselective pharmacokinetics is critical, as enantiomers can exhibit different pharmacological and toxicological profiles.
Studies in Sprague-Dawley rats have specifically characterized the stereoselective pharmacokinetics of rac-dropropizine after both oral and intravenous administration. tandfonline.comnih.gov The research showed that when the racemic mixture was administered, no stereoselectivity in pharmacokinetic parameters was observed between LDP and DDP. nih.govtandfonline.com However, the study did note that the pharmacokinetics of LDP appeared different when administered alone compared to when it was administered as part of the racemic mixture, suggesting a potential interaction between the enantiomers. nih.govtandfonline.com Specifically, the presence of DDP was found to increase the plasma and tissue exposure of LDP, a phenomenon that was evident after oral dosing with rac-dropropizine. nih.govtandfonline.com
Quantitative Tissue Distribution Studies
Understanding how a drug distributes into various tissues is key to identifying its sites of action and potential accumulation.
Quantitative tissue distribution studies for dropropizine have been performed in rats, focusing on key organs such as the liver, lung, and kidney. tandfonline.comnih.gov These studies are crucial as dropropizine primarily acts on peripheral receptors in the respiratory tract. patsnap.com Research indicates that after administration, dropropizine concentrates in the lungs and bronchial tissues. patsnap.com
To ensure the accuracy and precision of these measurements, stable isotopically labeled internal standards, such as rac Dropropizine-d4, are essential. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are used to correct for variations in sample processing and matrix effects. vulcanchem.com The use of a deuterated analog, which has a slightly higher molecular weight, allows for clear differentiation from the non-deuterated drug in mass spectrometry, ensuring reliable quantification. vulcanchem.comnih.gov For instance, a deuterated standard of levodropropizine (Levodropropizine-d8) enabled a quantification method with a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma. vulcanchem.com
A study on rac-dropropizine in rats showed similar tissue distribution data between the LDP and DDP enantiomers in the liver, lung, and kidney after both oral and intravenous administration of the racemate. nih.gov
Excretion Pathway Characterization in Preclinical Species
Characterizing the excretion pathways of a drug is vital for understanding its elimination from the body and for identifying its major metabolites. Studies on the metabolism of dropropizine have identified several key biotransformation pathways. In humans, dropropizine is metabolized primarily through hydroxylation of the aromatic ring, N-dealkylation of the parent drug and its hydroxyl-metabolite to form corresponding N-phenylpiperazines, and degradation of the piperazine (B1678402) moiety. informahealthcare.comnih.gov The primary metabolites identified in human urine include para-hydroxy-dropropizine, N-phenylpiperazine, and para-hydroxy-N-phenylpiperazine. informahealthcare.comnih.gov
These metabolic transformations, often mediated by cytochrome P450 enzymes, convert the drug into more water-soluble compounds that can be more easily excreted by the kidneys. patsnap.com While these specific findings are from human studies, the investigation of such pathways in preclinical species is a standard part of drug development to assess inter-species differences and similarities in metabolic profiles.
Pharmacokinetic Relationships between Deuterated and Non-Deuterated Forms
The substitution of hydrogen atoms with deuterium (B1214612) in a drug molecule, such as in rac Dropropizine-d4, can significantly alter its pharmacokinetic properties. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often responsible for the primary metabolism of drugs. bioscientia.de As a result, deuterated compounds may exhibit:
Reduced clearance: The rate of metabolic breakdown is slowed, leading to lower clearance. nih.gov
Increased half-life: The drug remains in the body for a longer period.
Redirected metabolism: Deuteration at one metabolic site may cause the body to favor metabolism at an alternative site, which can sometimes reduce the formation of toxic metabolites. nih.gov
While direct preclinical pharmacokinetic studies comparing rac Dropropizine-d4 with non-deuterated rac-dropropizine are not publicly available, the principles of deuteration are well-established. The strategic placement of deuterium can be a deliberate drug design strategy to improve a molecule's metabolic stability and enhance its pharmacokinetic profile. nih.govchemrxiv.org The approval of deutetrabenazine by the FDA as a new molecular entity highlighted the clinical relevance of this approach, as its deuteration led to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. nih.govbioscientia.de Therefore, it is plausible that rac Dropropizine-d4 would exhibit a modified, potentially improved, pharmacokinetic profile compared to rac-dropropizine.
Advanced Research Applications and Future Perspectives for Deuterated Dropropizine Analogues
Role in Drug Discovery and Development Processes (Non-Clinical Focus)
The incorporation of deuterium (B1214612) into drug candidates, a process often referred to as "deuterium switching," is a recognized strategy in drug discovery to enhance a molecule's metabolic stability. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. tandfonline.comresearchgate.net This "kinetic isotope effect" can slow down the rate of metabolic breakdown, potentially leading to a longer drug half-life and sustained therapeutic effect. humanjournals.comportico.org
In the context of non-clinical research, rac Dropropizine-d4 serves as a crucial tool for investigating the metabolic pathways of dropropizine (B1670954). By comparing the metabolic profiles of the deuterated and non-deuterated forms, researchers can identify the specific sites on the molecule that are most susceptible to metabolism. musechem.com This information is invaluable for designing new analogues with improved metabolic stability and potentially reduced formation of toxic metabolites. Deuterated compounds like rac Dropropizine-d4 are also used as internal standards in mass spectrometry-based bioanalytical assays to accurately quantify the parent drug and its metabolites in biological samples. rsc.org
Table 1: Potential Non-Clinical Applications of rac Dropropizine-d4
| Application Area | Description |
| Metabolic Profiling | Identification of metabolic "hotspots" on the dropropizine molecule. |
| Pharmacokinetic Studies | Investigation of absorption, distribution, metabolism, and excretion (ADME) properties. assumption.edu |
| Internal Standard | Accurate quantification in in vitro and in vivo experimental samples. rsc.org |
| Drug Design | Informing the design of next-generation antitussive agents with optimized properties. tandfonline.com |
Exploration of Isotopic Effects on Molecular Interactions and Target Binding (Theoretical Frameworks)
The primary rationale for using deuteration in drug design is the kinetic isotope effect, which slows down metabolic reactions. researchgate.net However, there is growing interest in understanding the more subtle "secondary" or "equilibrium" isotope effects on molecular interactions and target binding. While the physicochemical properties of deuterated and non-deuterated compounds are very similar, the shorter and stronger C-D bond can lead to minor changes in molecular conformation and vibrational energies. nih.govirb.hr
Theoretical frameworks and computational models are being employed to explore whether these subtle changes can influence how a drug binds to its biological target. irb.hr While it is generally believed that deuteration does not significantly alter protein-binding interactions, some studies have suggested that in specific cases, these isotopic effects could modulate binding affinity. researchgate.netnih.gov For example, changes in hydrogen bonding networks within a binding pocket due to deuteration could, in theory, lead to altered receptor activation or inhibition. mdpi.com Research in this area is still largely theoretical but holds the potential to add another layer of sophistication to the design of deuterated drugs.
Application in Quantitative Proteomics and Metabolomics Studies
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. silantes.combiosyn.com In these fields, isotopically labeled compounds, such as those containing deuterium, serve as internal standards for the accurate and precise quantification of proteins and metabolites in complex biological samples by mass spectrometry. silantes.comisotope.comnih.gov
While there is no direct evidence of rac Dropropizine-d4 being used in large-scale proteomics or metabolomics studies to date, its properties make it an ideal candidate for such applications in targeted analyses. For instance, in a study investigating the proteomic or metabolomic changes induced by dropropizine treatment in a cellular or animal model, rac Dropropizine-d4 could be used to precisely quantify the levels of the parent drug. This is crucial for correlating the observed biological effects with the actual drug concentration.
The general workflow for using a deuterated standard in quantitative mass spectrometry involves:
Adding a known amount of the deuterated standard (e.g., rac Dropropizine-d4) to the biological sample.
Processing the sample to extract the analytes of interest.
Analyzing the sample using liquid chromatography-mass spectrometry (LC-MS).
The deuterated and non-deuterated compounds will have slightly different masses and can be distinguished by the mass spectrometer.
By comparing the signal intensity of the non-deuterated analyte to that of the known amount of the deuterated internal standard, the absolute concentration of the analyte in the original sample can be determined with high accuracy. mdpi.comacs.org
Computational Modeling and Simulation Studies Incorporating Deuterated Analogues
Computational modeling and molecular dynamics simulations are increasingly powerful tools in drug discovery and development. acs.org These methods allow researchers to visualize and predict how a drug molecule interacts with its biological target at an atomic level. nih.gov The inclusion of deuterated analogues like rac Dropropizine-d4 in these simulations can provide valuable insights into the kinetic isotope effect and its structural consequences. irb.hr
By simulating the enzymatic metabolism of both dropropizine and rac Dropropizine-d4, researchers can gain a deeper understanding of the reaction mechanisms and the factors that determine the rate of bond cleavage. irb.hr These simulations can also help to predict how deuteration might alter the conformational flexibility of the drug molecule and its binding pose within the active site of its target protein. irb.hrmdpi.com This information can guide the design of more potent and selective drug candidates.
Table 2: Examples of Computational Approaches for Studying Deuterated Compounds
| Computational Method | Application |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions to understand the kinetic isotope effect. irb.hr |
| Molecular Dynamics (MD) Simulations | Assessing the impact of deuteration on protein-ligand binding and conformational dynamics. nih.gov |
| Docking Studies | Predicting the binding mode of deuterated analogues to their target receptors. nih.gov |
Emerging Methodologies and Research Directions in Deuterated Pharmaceutical Chemistry
The field of deuterated pharmaceutical chemistry is continually evolving, with new methodologies and research directions emerging. assumption.edu A key area of development is the discovery of more efficient and selective methods for deuterium incorporation into complex molecules. rsc.orgresearchgate.net This includes the use of novel catalysts and reagents to introduce deuterium at specific positions within a molecule, which can be challenging with traditional synthetic methods. researchgate.net
Another exciting frontier is the exploration of the "polydeuteration" of drugs, where multiple hydrogen atoms are replaced with deuterium. wikipedia.org This can sometimes lead to synergistic effects on metabolic stability and other pharmacokinetic properties. Furthermore, there is a growing interest in applying deuteration strategies to a wider range of therapeutic areas beyond the central nervous system, where the first deuterated drugs found success. researchgate.net
The "deuterium switch" approach, where an existing drug is deuterated to create a new chemical entity with improved properties, remains a viable strategy. nih.gov As our understanding of the subtle effects of deuteration on drug behavior deepens, we can expect to see the development of more sophisticated and rationally designed deuterated pharmaceuticals in the future. sciencecoalition.org
Q & A
Q. How does the "deuterium switch" hypothesis apply to rac-Dropropizine-d4 (Major)’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
